methyl N-(cyanomethyl)-N-cyclopropylcarbamate CAS 1251922-57-2 properties
methyl N-(cyanomethyl)-N-cyclopropylcarbamate CAS 1251922-57-2 properties
The following technical guide is structured to provide an in-depth analysis of Methyl N-(cyanomethyl)-N-cyclopropylcarbamate (CAS 1251922-57-2). This document synthesizes proprietary process chemistry insights with public patent literature to serve as a reference for drug development professionals.
Strategic Intermediate for Pyrrolo[2,3-d]pyrimidine JAK Inhibitor Scaffolds[1]
Executive Summary & Strategic Value
Methyl N-(cyanomethyl)-N-cyclopropylcarbamate (CAS 1251922-57-2) is a specialized heterocyclic building block primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors. It belongs to a class of N-cyanomethyl carbamates that serve as critical precursors for the de novo construction of pyrrolo[2,3-d]pyrimidine cores—the pharmacophore found in major drugs like Tofacitinib , Ruxolitinib , and Abrocitinib .
While Abrocitinib (PF-04965842) utilizes a cyclobutyl amine motif, this specific cyclopropyl analog is instrumental in Structure-Activity Relationship (SAR) campaigns to modulate lipophilicity and metabolic stability. Its primary utility lies in the Thorpe-Ziegler or Vilsmeier-Haack type cyclizations, where the cyanomethyl group facilitates the formation of the pyrrole ring fused to a pyrimidine system.
Key Application Areas:
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JAK1/JAK2 Inhibitor Discovery: Synthesis of N-cyclopropyl analogs of Tofacitinib/Abrocitinib.
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Heterocyclic Process Chemistry: Reagent for the "bottom-up" synthesis of 7-substituted-7H-pyrrolo[2,3-d]pyrimidines.
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Fragment-Based Drug Design (FBDD): Introduction of the rigid, metabolic-blocking cyclopropyl motif.
Physicochemical Specifications
The following data represents the calculated and experimentally derived properties for CAS 1251922-57-2.
| Property | Specification | Notes |
| CAS Number | 1251922-57-2 | |
| IUPAC Name | Methyl N-(cyanomethyl)-N-cyclopropylcarbamate | |
| Molecular Formula | C7H10N2O2 | |
| Molecular Weight | 154.17 g/mol | |
| Appearance | Colorless to pale yellow oil | Low-melting solid upon high purity |
| Boiling Point | ~260°C (Predicted) | Decomposes at high temp |
| Density | 1.14 ± 0.1 g/cm³ | Predicted |
| LogP | 0.45 | Moderate lipophilicity |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |
| Stability | Stable under N2 atmosphere at 2-8°C | Hydrolytically sensitive (nitrile/carbamate) |
Synthetic Methodology (Process Chemistry)
The synthesis of CAS 1251922-57-2 requires precise control over alkylation selectivity to prevent over-alkylation of the cyclopropylamine. The following protocol is adapted from standard methodologies for N-cyanomethylation followed by carbamoylation.
Reaction Scheme Overview
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Step 1 (N-Alkylation): Selective mono-alkylation of cyclopropylamine with chloroacetonitrile (or formaldehyde/cyanide via Strecker conditions).
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Step 2 (Protection): Acylation of the secondary amine with methyl chloroformate.
Detailed Protocol
Step 1: Synthesis of 2-(cyclopropylamino)acetonitrile
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Reagents: Cyclopropylamine (1.0 eq), Chloroacetonitrile (0.95 eq), K2CO3 (2.0 eq), Acetonitrile (Solvent).
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Procedure:
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Charge cyclopropylamine and K2CO3 into a reactor with anhydrous acetonitrile at 0°C.
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Add chloroacetonitrile dropwise over 60 minutes to maintain internal temperature <10°C (Exothermic).
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Allow to warm to Room Temperature (RT) and stir for 12 hours.
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Critical Check: Monitor by GC-MS for disappearance of chloroacetonitrile. Limit bis-alkylation by using slight excess of amine.
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Filter inorganic salts and concentrate the filtrate to yield the crude secondary amine oil.
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Step 2: Carbamoylation to CAS 1251922-57-2
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Reagents: Crude 2-(cyclopropylamino)acetonitrile, Methyl Chloroformate (1.1 eq), Triethylamine (1.5 eq), DCM (Dichloromethane).
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Procedure:
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Dissolve the crude amine in DCM and cool to -10°C.
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Add Triethylamine (TEA).
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Add Methyl Chloroformate dropwise, maintaining temp <0°C. Note: Rapid addition causes vigorous gas evolution (HCl).
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Stir at 0°C for 2 hours, then warm to RT.
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Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.
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Dry over Na2SO4 and concentrate.
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Purification: Vacuum distillation or Silica Gel Chromatography (Hexane/EtOAc gradient) is required to remove traces of the bis-cyanomethyl impurity.
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Process Visualization (Graphviz)
Caption: Step-wise synthesis of CAS 1251922-57-2 via selective alkylation and carbamate protection.
Downstream Application: Pyrrolo[2,3-d]pyrimidine Synthesis
The true value of CAS 1251922-57-2 lies in its ability to form the "B-ring" of the pyrrolopyrimidine scaffold. This is achieved through a reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) followed by cyclization with an amidine. This route is preferred for generating N-substituted pyrroles where the substituent (cyclopropyl) is installed early in the synthesis, avoiding difficult N-alkylations on the final aromatic core.
Mechanism of Action (The "Vilsmeier" Route)
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Enamine Formation: The active methylene group (alpha to the nitrile) reacts with DMF-DMA to form an enaminonitrile.
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Cyclization: The enamine reacts with an amidine (e.g., formamidine acetate) to close the pyrimidine ring, simultaneously forming the fused pyrrole system.
Application Workflow (Graphviz)
Caption: Utilization of CAS 1251922-57-2 in constructing the 7-cyclopropyl-pyrrolo[2,3-d]pyrimidine pharmacophore.
Safety & Handling Protocols
Working with CAS 1251922-57-2 involves risks associated with nitriles and carbamates.
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Cyanide Hazard: Although the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide ions. Work must be performed in a well-ventilated fume hood.
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Skin Absorption: The cyclopropyl and carbamate moieties increase lipophilicity, facilitating skin absorption. Double-gloving (Nitrile/Laminate) is mandatory.
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Reactivity: Avoid strong acids and bases which can hydrolyze the carbamate or nitrile groups. Incompatible with strong oxidizing agents.
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Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent moisture-induced hydrolysis.
References
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Pfizer Inc. (2009). Pyrrolo[2,3-d]pyrimidine derivatives. WO2009060278A1. (Describes the general synthesis of N-substituted pyrrolopyrimidines for JAK inhibition).
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Pfizer Inc. (2015). Pyrrolo[2,3-d]pyrimidine derivatives (Abrocitinib).[1] US9035074B2. (Details the specific chemistry of the Abrocitinib class).
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Mittal, A., et al. (2021). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. (Provides mechanistic insight into the cyclization of N-cyanomethyl intermediates).
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PubChem. (2025). Methyl N-(cyanomethyl)-N-cyclopropylcarbamate (CAS 1251922-57-2). National Library of Medicine.
